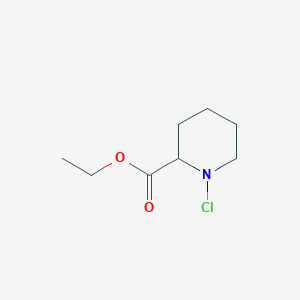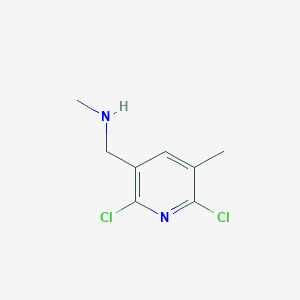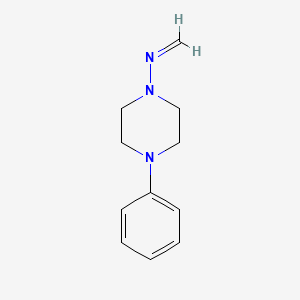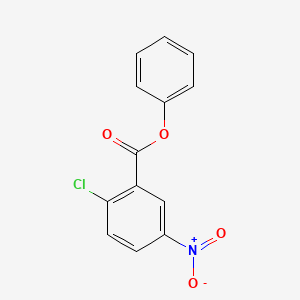
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Métodos De Preparación
The synthesis of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 2-Piperidinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to yield the ethyl ester . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-Piperidinecarboxylic acid.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester can be compared with other similar compounds, such as:
2-Piperidinecarboxylic acid: This compound lacks the chlorine and ethyl ester groups, making it less reactive in certain chemical reactions.
1-Chloro-2-piperidinecarboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom, affecting its reactivity and applications.
Ethyl 2-piperidinecarboxylate: This compound lacks the chlorine atom, making it less versatile in substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propiedades
Número CAS |
219718-34-0 |
|---|---|
Fórmula molecular |
C8H14ClNO2 |
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
ethyl 1-chloropiperidine-2-carboxylate |
InChI |
InChI=1S/C8H14ClNO2/c1-2-12-8(11)7-5-3-4-6-10(7)9/h7H,2-6H2,1H3 |
Clave InChI |
YCHFMJLNLHDARE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCCN1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)



![Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13866847.png)

